molecular formula C8H11ClN2OS B8448515 2-Acetylamino-4-(3-chloropropyl)thiazole

2-Acetylamino-4-(3-chloropropyl)thiazole

Cat. No.: B8448515
M. Wt: 218.70 g/mol
InChI Key: CFCAKHLIDQLRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylamino-4-(3-chloropropyl)thiazole is a useful research compound. Its molecular formula is C8H11ClN2OS and its molecular weight is 218.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN2OS

Molecular Weight

218.70 g/mol

IUPAC Name

N-[4-(3-chloropropyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C8H11ClN2OS/c1-6(12)10-8-11-7(5-13-8)3-2-4-9/h5H,2-4H2,1H3,(H,10,11,12)

InChI Key

CFCAKHLIDQLRQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)Nc1nc(CCCO)cs1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2-acetylamino-4-(3-hydroxypropyl)thiazole (1.5 g) in chloroform (2 ml) was added thionyl chloride (1.1 ml) and the mixture was warmed at 60° C. After the reaction was finished, the reaction mixture was poured into ice water and neutralized with an aqueous solution of sodium hydrogen carbonate. The mixture was extracted with chloroform and the extract was dried over magnesium sulfate and concentrated to give 2-acetylamino-4-(3-chloropropyl)thiazole (1.50 g).
Name
2-acetylamino-4-(3-hydroxypropyl)thiazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.